1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

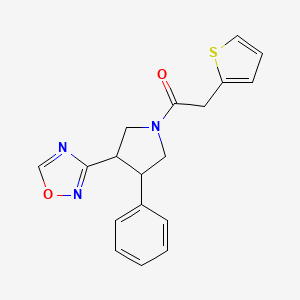

This compound is a heterocyclic molecule featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety at the 3-position and a phenyl group at the 4-position. The 1,2,4-oxadiazole ring is a key pharmacophore known for metabolic stability and hydrogen-bonding capabilities, while the thiophene and phenyl groups contribute to lipophilicity and target binding .

Synthetic routes for analogous compounds often involve condensation reactions between thiosemicarbazides and carbonyl-containing intermediates, followed by cyclization to form oxadiazoles . For example, 1-(thiophen-2-yl)ethanone—a precursor in this compound’s synthesis—is prepared via methods involving hydrazinolysis or alkylation of thiophene derivatives .

Properties

IUPAC Name |

1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(9-14-7-4-8-24-14)21-10-15(13-5-2-1-3-6-13)16(11-21)18-19-12-23-20-18/h1-8,12,15-16H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFKXHIANVURSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CC2=CC=CS2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the phenyl group, and finally the incorporation of the oxadiazole and thiophene moieties. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the pyrrolidine ring.

Cyclization Reactions: Cyclization steps are crucial to form the oxadiazole ring.

Substitution Reactions: Substitution reactions are used to introduce the phenyl and thiophene groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring is a reactive site for nucleophilic substitution. Studies on analogous 1,2,4-oxadiazole derivatives demonstrate that the C-3 position of the oxadiazole can undergo nucleophilic attacks. For example:

-

Thiol exchange : The oxadiazole’s sulfur atom in related compounds (e.g., 2-((5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives) participates in thiol-disulfide exchange reactions under mild acidic conditions .

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) leads to ring opening and formation of thioamide intermediates .

Electrophilic Aromatic Substitution

The thiophene moiety undergoes electrophilic substitution at the α-positions (C-3 and C-5). Key findings include:

-

Halogenation : Bromination of thiophene derivatives occurs selectively at the α-position in acetic acid, forming 5-bromo-thiophene analogs (yield: 72–85%) .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at C-3, as observed in structurally similar thiophene-ethanone systems .

Cyclization and Ring-Opening Reactions

The pyrrolidine ring facilitates cyclization and ring-opening under specific conditions:

-

Acid-catalyzed ring expansion : Treatment with H₂SO₄ converts the pyrrolidine ring into a six-membered piperidine derivative via intermediate carbocation formation.

-

Base-mediated ring opening : Strong bases (e.g., NaOH) cleave the pyrrolidine ring, yielding linear diamines .

Oxidation and Reduction

Scientific Research Applications

Research indicates that compounds similar to 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit various biological activities, including:

Antimicrobial Properties

Studies suggest that the compound may possess antimicrobial activities against a range of pathogens. Its structural features allow it to interact with microbial enzymes or cell membranes, potentially leading to inhibition of growth.

Anticancer Activity

Research has indicated that derivatives of this compound may act as inhibitors of key enzymes involved in cancer progression. For instance:

- Mechanism of Action : The compound may modulate pathways associated with cell proliferation and apoptosis by interacting with specific receptors or enzymes related to cancer signaling pathways.

Potential Therapeutic Uses

The potential therapeutic applications of this compound are diverse and include:

- Cancer Treatment : As a lead compound for developing anticancer agents.

- Infection Control : For developing new antimicrobial agents.

- Inflammation Management : Targeting inflammatory pathways for therapeutic intervention.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of similar compounds:

- Antitumor Activity : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting a promising avenue for anticancer drug development .

- Antimicrobial Efficacy : Research highlighted the effectiveness of pyrrolidine-containing compounds against resistant bacterial strains, showcasing their potential in addressing antibiotic resistance .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could inhibit specific kinases involved in cancer cell signaling, further supporting their therapeutic potential .

Mechanism of Action

The mechanism by which 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules:

Key Observations :

Substituent Effects on Bioactivity

- Thiophene vs. Pyridine : Replacing thiophene with pyridine (as in ’s 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) reduces lipophilicity but enhances hydrogen-bonding capacity, altering target selectivity .

- Pyrrolidine vs. Piperidine : Analogous piperidine-containing compounds (e.g., ) exhibit larger ring sizes, which may affect steric interactions and solubility. The pyrrolidine in the target compound balances rigidity and flexibility for optimal binding .

Biological Activity

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that integrates multiple heterocyclic structures, including an oxadiazole, pyrrolidine, and thiophene. This unique combination endows it with significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 352.4 g/mol. The structural features include:

| Component | Description |

|---|---|

| Oxadiazole | A five-membered heterocyclic ring contributing to bioactivity |

| Pyrrolidine | A saturated five-membered ring that enhances stability and reactivity |

| Thiophene | A five-membered aromatic ring known for its electron-rich nature |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit notable antimicrobial properties . The presence of the oxadiazole ring is particularly significant as it is associated with various bioactive molecules known for their effectiveness against bacteria and fungi. Studies have shown that derivatives of oxadiazole can inhibit the growth of several microbial strains, suggesting that This compound may also possess similar properties .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds often target specific enzymes and pathways involved in cancer progression. For instance:

- Mechanism of Action : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .

- In Vitro Studies : In vitro assays have demonstrated that related oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .

Table 1 summarizes the anticancer activity of related compounds:

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 9.4 | HDAC Inhibition |

| Compound B | HeLa (Cervical) | 12.5 | Thymidylate Synthase Inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by affecting signaling pathways related to inflammation. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of similar compounds:

- Antitumor Activity : A study on a series of oxadiazole derivatives showed promising results against a panel of cancer cell lines, with modifications leading to enhanced cytotoxicity .

- Antimicrobial Testing : Another investigation demonstrated that oxadiazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.